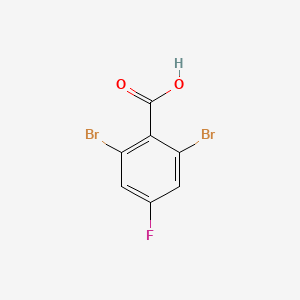

2,6-Dibromo-4-fluorobenzoic acid

Overview

Description

2,6-Dibromo-4-fluorobenzoic acid is a chemical compound with the CAS Number: 91590-90-8. It has a molecular weight of 297.91 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for 2,6-Dibromo-4-fluorobenzoic acid is 2,6-dibromo-4-fluorobenzoic acid. The InChI code for this compound is 1S/C7H3Br2FO2/c8-4-1-3 (10)2-5 (9)6 (4)7 (11)12/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis

2,6-Dibromo-4-fluorobenzoic acid is a solid compound . It has a molecular weight of 297.91 .Scientific Research Applications

Chemical Properties

“2,6-Dibromo-4-fluorobenzoic acid” is a solid compound with a molecular weight of 297.91 .

Synthesis of Biaryl Intermediates

This compound may be used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . This process is crucial in the production of a wide range of chemicals, including pharmaceuticals and agrochemicals.

Radiographic Opaques

The compound has been evaluated as a potential radiographic opaque . Radiographic opaques are substances that are used to provide contrast in radiographic imaging, allowing for better visualization of structures within the body .

Synthesis of Fluoro-bromo Derivatives

“2,6-Dibromo-4-fluorobenzoic acid” can be used in the synthesis of fluoro-bromo derivatives of benzoic acid . These derivatives have potential applications in various fields, including medicinal chemistry and materials science .

Preparation of Other Compounds

This compound can be used in the preparation of other compounds such as 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid and 2-bromo-4-fluorobenzamide .

Stabilization of Halogens

The presence of fluorine in “2,6-Dibromo-4-fluorobenzoic acid” can help stabilize other halogens in the compound when they are on adjacent carbon atoms . This property can be useful in various chemical reactions and processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

Fluorinated benzoic acids, such as 2,6-Dibromo-4-fluorobenzoic acid, have been proposed as suitable tracer substances in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties . They have received increasing attention as conservative tracers in these fields .

Mechanism of Action

Target of Action

Benzoic acid derivatives often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that benzylic compounds can undergo free radical bromination, nucleophilic substitution, and oxidation . The compound may interact with its targets through similar mechanisms, causing changes in their function.

properties

IUPAC Name |

2,6-dibromo-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBAQKCBAGCGGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C(=O)O)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90537476 | |

| Record name | 2,6-Dibromo-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-fluorobenzoic acid | |

CAS RN |

91590-90-8 | |

| Record name | 2,6-Dibromo-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90537476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

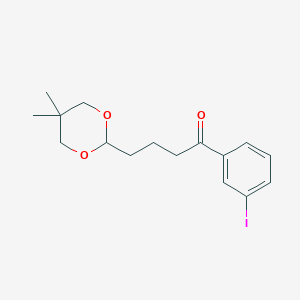

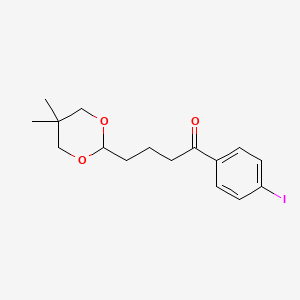

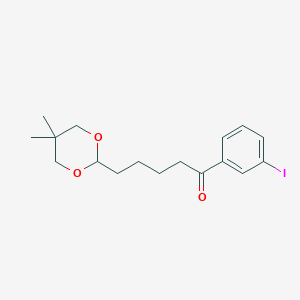

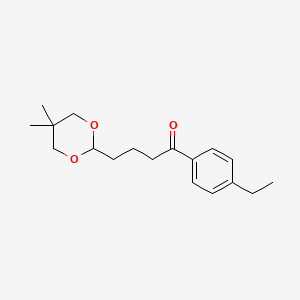

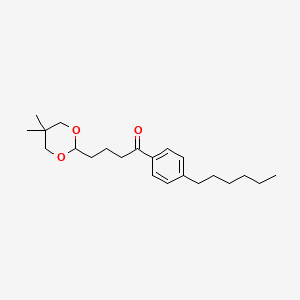

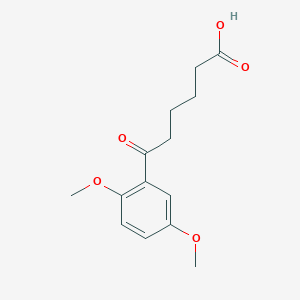

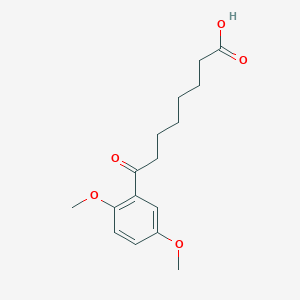

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid](/img/structure/B3025155.png)